molecular formula C8H12N2 B1355028 [(2-Methylphenyl)methyl]hydrazine CAS No. 51859-94-0

[(2-Methylphenyl)methyl]hydrazine

カタログ番号: B1355028
CAS番号: 51859-94-0
分子量: 136.19 g/mol
InChIキー: IXRQTCDPQZMNSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

[(2-Methylphenyl)methyl]hydrazine is a chemical compound with the molecular formula C8H12N2 . As a hydrazine derivative, it belongs to a class of compounds where one or more hydrogen atoms in hydrazine are replaced by an organic group . This structural feature makes it a valuable building block in organic and medicinal chemistry research, particularly as a potential intermediate in the synthesis of more complex molecules . Hydrazine derivatives are extensively used in industrial and research settings as precursors to a wide range of bioactive compounds, including pharmaceuticals and agrochemicals . Specifically, they serve as key starting materials for the creation of various heterocyclic structures, such as pyrazoles and pyridazines, which are common scaffolds in many active ingredients . While the specific biological mechanisms of this compound would be application-dependent, its functional groups allow it to participate in condensation and cyclization reactions fundamental to constructing these pharmacologically important rings. The primary research applications of [(2-Methylphenyl)methyl]hydrazine are likely in method development and the synthesis of specialized chemical entities for pharmaceutical and life sciences research. It is essential to note that this chemical is for research and further manufacturing applications only, and is not intended for diagnostic or therapeutic human use. Appropriate safety protocols must be followed, as hydrazine-based compounds often require careful handling .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2-methylphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-4-2-3-5-8(7)6-10-9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRQTCDPQZMNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512269
Record name [(2-Methylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51859-94-0
Record name [(2-Methylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Thermodynamic Stability and Degradation Kinetics of [(2-Methylphenyl)methyl]hydrazine at Ambient Conditions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

[(2-Methylphenyl)methyl]hydrazine—frequently referred to as 2-methylbenzylhydrazine—is a critical synthetic intermediate and a core pharmacophore in the development of antineoplastic agents, most notably as a precursor to procarbazine derivatives 1. While its utility in drug discovery is well-documented, the free base form of this compound presents significant handling challenges due to its thermodynamic instability at room temperature (20°C–25°C).

As a Senior Application Scientist, I have structured this guide to move beyond superficial handling instructions. We will dissect the causality of its instability, map its degradation pathways, and establish a self-validating experimental protocol to quantify its thermodynamic profile accurately.

Thermodynamic Fundamentals: The Causality of Instability

The thermodynamic instability of[(2-Methylphenyl)methyl]hydrazine at room temperature is governed by two primary structural liabilities:

  • The N-N Bond Energy: Hydrazine derivatives possess inherently weak nitrogen-nitrogen single bonds (approx. 160 kJ/mol), making them highly susceptible to homolytic cleavage under mild thermal or oxidative stress 2.

  • Benzylic Activation: The methylene bridge connecting the 2-methylphenyl ring to the hydrazine moiety is highly activated. Radical formation at this benzylic position is thermodynamically favored due to resonance stabilization from the adjacent aromatic ring.

When exposed to ambient air at room temperature, the free base undergoes rapid auto-oxidation. The transition state for this oxidation has a low activation energy ( Ea​ ), meaning the ambient thermal energy ( RT ) at 25°C is sufficient to drive the reaction forward. To arrest this entropy-driven degradation ( ΔS>0 ), the industry standard is to convert the free base into a hydrochloride salt. Protonation of the terminal amine sequesters the lone pair, eliminating its nucleophilicity and drastically increasing the thermodynamic well of the molecule 3.

Quantitative Data: Free Base vs. Hydrochloride Salt

The following table summarizes the comparative thermodynamic and physicochemical parameters, highlighting the causality behind storage requirements.

Parameter[(2-Methylphenyl)methyl]hydrazine (Free Base)Hydrochloride Salt FormCausality / Thermodynamic Implication
Physical State (25°C) Pale yellow liquid/oilCrystalline solidIntermolecular hydrogen bonding in the salt lattice significantly increases the enthalpy of fusion ( ΔHfusion​ ).
Oxidation Potential High (Rapid auto-oxidation)Low (Stable)Protonation of the terminal NH2​ removes lone pair availability, preventing interaction with atmospheric O2​ .
Thermal Decomposition Gradual degradation at >15°CDecomposes at melting point (~143°C)The ionic lattice energy of the salt provides a deep thermodynamic well, requiring high thermal input to break 4.
Storage Requirement Inert gas (Ar/N2), < -20°CRoom temperature, darkEntropy-driven degradation is arrested in the solid state; dark storage prevents photo-induced radical initiation.
Mechanistic Degradation Pathway

Understanding the exact pathway of degradation is critical for developing stabilizing formulations. At room temperature, the degradation of the free base is not purely thermal; it is an oxidative cascade.

Oxygen acts as a radical initiator, converting the hydrazine into a highly reactive diazene intermediate ( R−N=N−H ). This intermediate undergoes spontaneous homolytic cleavage, releasing nitrogen gas ( N2​ )—a process driven by the massive entropic gain of gas evolution—and leaving behind a benzylic radical that ultimately forms toluene derivatives and methane.

Pathway A [(2-Methylphenyl)methyl]hydrazine (Intact Free Base) B O2 Exposure (Auto-oxidation) A->B Ambient Air F Hydrochloride Salt (Thermodynamically Stable) A->F +HCl C Diazene Intermediate (R-N=N-H) B->C D Homolytic Cleavage (Benzylic Radical) C->D Room Temp E Methane + Toluene Derivatives (Degradation Products) D->E F->A Base

Mechanistic pathway of auto-oxidation and degradation.

Self-Validating Experimental Protocol: Stability Assessment

To rigorously quantify the room-temperature stability of this compound, standard Differential Scanning Calorimetry (DSC) is insufficient because the degradation kinetics at 25°C are too slow to produce a distinct peak at standard heating rates, yet fast enough to ruin a batch over 48 hours.

Instead, we utilize Isothermal Microcalorimetry (IMC) coupled with orthogonal HPLC-UV validation.

Why is this protocol self-validating?

This system is designed with internal causality checks. By running parallel samples in an inert Argon environment versus an ambient Air environment, we isolate thermal degradation from oxidative degradation. If the Argon-purged sample exhibits zero heat flow in IMC while the ambient sample shows an exothermic event, the causality is definitively assigned to auto-oxidation. The HPLC step acts as an orthogonal confirmation, quantifying the exact mass balance of the degradation products.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Synthesize or procure high-purity[(2-Methylphenyl)methyl]hydrazine free base.

  • Spike the sample with an inert internal standard (e.g., biphenyl) at a known concentration (1.0 mg/mL) to allow for absolute quantification during later HPLC analysis.

Step 2: Atmospheric Control (The Causality Split)

  • Divide the sample into two identical glass ampoules.

  • Ampoule A (Control): Purge with high-purity Argon gas for 15 minutes, seal hermetically under positive Argon pressure.

  • Ampoule B (Test): Leave exposed to ambient atmospheric air (approx. 21% O2​ ), seal hermetically.

Step 3: Isothermal Microcalorimetry (IMC) Execution

  • Load both ampoules into a multi-channel Isothermal Microcalorimeter.

  • Set the thermostat strictly to 25.0°C (Room Temperature).

  • Record the heat flow ( μW ) continuously for 72 hours.

  • Data Interpretation: The integral of the heat flow curve over time yields the total enthalpy of the degradation reaction ( ΔHdeg​ ).

Step 4: Orthogonal Validation via HPLC-UV

  • After 72 hours, extract the samples from the ampoules.

  • Quench the reaction by diluting the samples in a mobile phase containing 0.1% Trifluoroacetic acid (TFA) to immediately protonate any remaining free base, halting further oxidation.

  • Analyze via HPLC-UV at 254 nm. Compare the peak area of the intact hydrazine against the internal standard to calculate the exact percentage of degradation.

Workflow A Sample Preparation [(2-Methylphenyl)methyl]hydrazine B Atmosphere Control (Argon vs. Ambient Air) A->B C Isothermal Microcalorimetry (IMC) @ 25°C (Room Temp) B->C D HPLC-UV & LC-MS (Orthogonal Validation) B->D E Kinetic Modeling (Arrhenius Equation) C->E D->E F Thermodynamic Stability Profile E->F

Experimental workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic stability of[(2-Methylphenyl)methyl]hydrazine at room temperature is fundamentally compromised by its susceptibility to auto-oxidation and subsequent radical fragmentation. For drug development professionals, relying on the free base for long-term studies at ambient conditions is a critical error. By employing self-validating IMC protocols and understanding the underlying causality of the N-N bond cleavage, researchers can accurately predict shelf-life and justify the transition to the thermodynamically stable hydrochloride salt form.

References
  • Interaction of procarbazine drug and solvent effects on pristine and embedded-zinc oxide nanotube as a drug delivery vehicle: A DFT investigation ResearchG
  • Cellular Toxicity of Hydrazine in Primary Rat Hep
  • Benzylhydrazine Hydrochloride: A Technical Guide for Researchers BenchChem
  • An In-Depth Technical Guide on the Thermal Stability and Decomposition of 1,2-Dibenzoyl-1-Benzylhydrazine BenchChem

Sources

An In-depth Technical Guide to Determining the Binding Affinity of [(2-Methylphenyl)methyl]hydrazine to Target Enzymes

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for elucidating the binding affinity of the novel compound [(2-Methylphenyl)methyl]hydrazine to potential enzyme targets. Given the limited direct literature on this specific molecule, this document serves as a practical roadmap, outlining the logical progression from target hypothesis to rigorous biophysical characterization. We will leverage established methodologies and draw parallels with structurally related hydrazine derivatives to inform our experimental design.

Introduction: The Rationale for Investigating [(2-Methylphenyl)methyl]hydrazine

Hydrazine derivatives are a well-established class of compounds with significant biological activity, often acting as enzyme inhibitors.[1][2] The core hydrazine moiety is electron-rich, rendering it both nucleophilic and reducing, which allows for broad reactivity towards electron-deficient groups within enzyme active sites.[2] Notably, substituted hydrazines, such as the well-characterized phenelzine, are known inhibitors of monoamine oxidase (MAO), an enzyme crucial in neurotransmitter metabolism.[3]

The structure of [(2-Methylphenyl)methyl]hydrazine, with its substituted benzyl group, suggests it may interact with enzymes that have hydrophobic pockets adjacent to their active sites. This guide will use MAO as a primary hypothetical target to illustrate the experimental workflow, while the principles and techniques described are broadly applicable to other potential enzyme targets.

Part I: Target Identification and Initial Assessment

Hypothesis-Driven Target Selection

Based on chemical structure and the known pharmacology of related compounds, potential enzyme targets for [(2-Methylphenyl)methyl]hydrazine include:

  • Monoamine Oxidases (MAO-A and MAO-B): The structural similarity to phenelzine makes these enzymes primary candidates.

  • Other Cofactor-Dependent Enzymes: Hydrazines can interact with enzymes utilizing cofactors like FAD, iron, or copper.[1]

  • Histone Lysine Demethylases (KDMs): Some hydrazine-containing compounds have shown inhibitory activity against these iron-dependent dioxygenases.[4]

Computational Prediction of Binding Affinity (In Silico Screening)

Before embarking on wet-lab experiments, computational methods can provide initial insights into the potential for binding and help prioritize targets.

Workflow for Molecular Docking:

  • Obtain Protein Structures: Source the 3D crystal structures of potential target enzymes (e.g., MAO-A, MAO-B) from the Protein Data Bank (PDB).

  • Ligand Preparation: Generate a 3D conformation of [(2-Methylphenyl)methyl]hydrazine and optimize its geometry.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and estimate the binding energy of the ligand within the enzyme's active site.

  • Analysis: Evaluate the predicted binding poses for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and compare the calculated binding affinities across different targets.

Accurately predicting binding affinities for a wide range of protein-ligand complexes remains a significant challenge in computational biomolecular science.[5] Scoring functions, which are central to molecular docking, can be classified into force-field, empirical, and knowledge-based types.[5] While these computational predictions are valuable for initial screening, they must be validated by experimental methods.[6][7]

Part II: Experimental Determination of Binding Affinity

The following sections detail the key biophysical and biochemical assays for quantifying the interaction between [(2-Methylphenyl)methyl]hydrazine and a target enzyme.

Enzyme Inhibition Assays: A Functional Assessment of Binding

Enzyme inhibition assays are a fundamental first step to determine if the binding of [(2-Methylphenyl)methyl]hydrazine affects the enzyme's catalytic activity.[8] These assays are crucial for determining inhibitor potency (IC50) and elucidating the mechanism of action.[8]

Step-by-Step Protocol for a Generic Enzyme Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare a serial dilution of [(2-Methylphenyl)methyl]hydrazine.

  • Assay Setup:

    • In a microplate, add the enzyme and varying concentrations of the inhibitor.

    • Include positive controls (enzyme and substrate, no inhibitor) and negative controls (enzyme, no substrate, no inhibitor).[9]

    • Incubate the enzyme and inhibitor for a predetermined time to allow for binding.

  • Initiate the Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Detection:

    • Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry). The choice of method depends on the specific enzyme and substrate.[10]

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[11]

Interpreting the Results:

  • Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not change the Vmax.[8][12]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency. This decreases the Vmax but does not change the Km.[8][12]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.[8][12]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.[12]

To determine the inhibition constant (Ki), which represents the dissociation constant of the inhibitor, further kinetic studies are required where the substrate concentration is also varied.[12]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14] It is considered a gold standard for determining binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[14]

Experimental Workflow for ITC:

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Step-by-Step Protocol for ITC:

  • Sample Preparation:

    • Dialyze the purified target enzyme extensively against the chosen buffer.

    • Dissolve [(2-Methylphenyl)methyl]hydrazine in the final dialysis buffer. It is crucial that the buffer for the enzyme and ligand are identical to minimize heats of dilution.[15]

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature.

    • Load the enzyme solution into the sample cell and the ligand solution into the injection syringe.[16]

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the enzyme solution.[15] The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).

    • This isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters.

Table 1: Representative Thermodynamic Data from an ITC Experiment

ParameterValueUnitDescription
Kd [Example Value]µMDissociation Constant (Binding Affinity)
n [Example Value]Stoichiometry of Binding
ΔH [Example Value]kcal/molEnthalpy Change
ΔS [Example Value]cal/mol/degEntropy Change
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

SPR is a label-free optical technique that monitors molecular interactions in real time.[17][18] It is particularly useful for determining the association (ka) and dissociation (kd) rate constants of an interaction, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[19]

Experimental Workflow for SPR:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize Target Enzyme on Sensor Chip Association Inject Analyte (Association) Immobilize->Association Prepare_Analyte Prepare Serial Dilutions of [(2-Methylphenyl)methyl]hydrazine Prepare_Analyte->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Sensorgram Generate Sensorgrams Association->Sensorgram Regeneration Regenerate Sensor Surface Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association Next Concentration Fitting Fit Data to Kinetic Model Sensorgram->Fitting Results Determine ka, kd, and Kd Fitting->Results

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Step-by-Step Protocol for SPR:

  • Immobilization:

    • The target enzyme is covalently immobilized onto the surface of a sensor chip.[17][18]

  • Interaction Analysis:

    • A solution containing [(2-Methylphenyl)methyl]hydrazine (the analyte) is flowed over the sensor surface, allowing it to bind to the immobilized enzyme (association phase).

    • Buffer is then flowed over the surface, and the dissociation of the analyte from the enzyme is monitored (dissociation phase).

  • Data Acquisition:

    • The binding and dissociation events are monitored in real time as a change in the refractive index at the sensor surface, which is plotted as a sensorgram (response units versus time).

  • Data Analysis:

    • The resulting sensorgrams from a series of analyte concentrations are globally fitted to a kinetic binding model to determine the association and dissociation rate constants.[19]

Table 2: Representative Kinetic Data from an SPR Experiment

ParameterValueUnitDescription
ka [Example Value]M-1s-1Association Rate Constant
kd [Example Value]s-1Dissociation Rate Constant
Kd [Example Value]µMEquilibrium Dissociation Constant (kd/ka)

Part III: Data Integration and Interpretation

A key aspect of a robust binding affinity study is the congruence of data from multiple techniques.

  • Affinity Comparison: The Kd value obtained from ITC should be in good agreement with the Kd from SPR and the Ki from enzyme inhibition assays.

  • Mechanism of Action: Enzyme inhibition data provides functional context to the binding event measured by ITC and SPR. For example, a competitive inhibitor identified in kinetic assays would be expected to show binding to the enzyme's active site in computational models.

  • Thermodynamic Signature: The enthalpy and entropy values from ITC provide insight into the forces driving the binding interaction (e.g., hydrogen bonding, hydrophobic effects).

By employing a multi-faceted approach that combines computational prediction with rigorous biophysical and biochemical experimentation, researchers can confidently and accurately characterize the binding affinity of novel compounds like [(2-Methylphenyl)methyl]hydrazine to their enzyme targets. This comprehensive understanding is essential for advancing drug discovery and development efforts.

References

  • Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can low affinity systems be studied by isothermal titration calorimetry? Journal of the American Chemical Society, 125(47), 14859–14866.
  • Li, H., Sze, K. H., Lu, G., & Ballester, P. J. (2014). A machine learning approach to predicting protein-ligand binding affinity with applications to molecular docking.
  • Frasca, V. (2016). Using Isothermal Titration Calorimetry Techniques to Quantify Enzyme Kinetics. Methods in Molecular Biology, 1469, 247-66.
  • Zhang, Y., & Li, S. (2019). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 1955, 131-143.
  • Zhang, Y., & Li, S. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved from [Link]

  • Auld, D. S. (2012). A standard operating procedure for an enzymatic activity inhibition assay. Assay and Drug Development Technologies, 10(4), 317-27.
  • Biocompare. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Retrieved from [Link]

  • Ichor Life Sciences. (2011, February 15). Calorimetry in the fast lane: The use of ITC for obtaining enzyme kinetic constants. Retrieved from [Link]

  • Wagen, C. (2026, February 11). How to Predict Protein–Ligand Binding Affinity. Rowan. Retrieved from [Link]

  • Hunter, C. A. (2026, January 14). Prediction of Protein–Ligand Binding Affinities Using Atomic Surface Site Interaction Points. Journal of the American Chemical Society.
  • Li, Y., & Wang, S. (2021). Machine learning methods for protein-protein binding affinity prediction in protein design. Current Opinion in Structural Biology, 67, 182-189.
  • Chen, Z., et al. (2024, September 18). Protein-ligand binding affinity prediction: Is 3D binding pose needed?. bioRxiv.
  • Stahelin, R. V. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2797-2801.
  • Reichert. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Bio-protocol. (2017). Enzyme inhibition assay. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Copeland, R. A. (2000, August 15). Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays. Biochemical Pharmacology, 60(4), 571-576.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Anastassiadis, T., et al. (2014, June 10).
  • Al-Warhi, T., et al. (2025, February 5). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity.
  • Yu, P. H., et al. (1987). Enzymatic N-methylation of phenelzine catalyzed by methyltransferases from adrenal and other tissues. Biochemical Pharmacology, 36(10), 1597-602.
  • Matthews, M. L., et al. (2021, August 19). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 7(9), 1522-1533.
  • Matthews, M. L., et al. (2020, June 18). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv.
  • Matthews Lab. (2020, June 18). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Retrieved from [Link]

  • Matthews Lab. (2021, August 19). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Retrieved from [Link]

  • Lees, N. R., et al. (2020). A new heme enzyme family forms hydrazine groups in diverse biosynthetic pathways.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, November 27). Hydrazine, methyl-: Human health tier II assessment. Retrieved from [Link]

  • Defense Technical Information Center. (1986). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Methyl hydrazine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Barker, J. M., et al. (2021). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Medicinal Chemistry, 12(12), 2056-2067.
  • American Chemical Society. (2023, January 2). Methylhydrazine. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1,2-Bis(2-methylphenyl)hydrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methylhydrazine. PubChem. Retrieved from [Link]

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Methodological & Application

Advanced Applications of[(2-Methylphenyl)methyl]hydrazine in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[(2-Methylphenyl)methyl]hydrazine (commonly referred to as 2-methylbenzylhydrazine) is a highly versatile pharmacophore and chemical probe utilized across multiple phases of preclinical drug discovery. Driven by the "alpha-effect" of its adjacent nitrogen atoms, the terminal amine exhibits exceptional nucleophilicity. This structural characteristic makes it an ideal candidate for targeting electrophilic cofactors in amine oxidases and for profiling hidden electrophiles within the proteome.

As a Senior Application Scientist, I have designed this technical guide to move beyond standard operational procedures. Here, we dissect the causality behind three critical screening workflows—target-directed enzyme inhibition, reverse-polarity activity-based protein profiling (RP-ABPP), and metabolic liability screening—ensuring that every protocol described functions as a self-validating system.

Mechanistic Rationale: The Hydrazine Pharmacophore

The primary utility of benzylhydrazines in screening stems from their ability to act as mechanism-based irreversible inhibitors. However, the exact mechanism diverges based on the target enzyme's endogenous cofactor:

  • Monoamine Oxidases (MAO-A/B): The hydrazine moiety undergoes enzymatic oxidation to generate a reactive diazene intermediate. This intermediate covalently alkylates the Flavin Adenine Dinucleotide (FAD) cofactor. The steric bulk of the 2-methylphenyl group often dictates the binding kinetics and isoform selectivity.

  • Semicarbazide-Sensitive Amine Oxidase (SSAO / VAP-1): SSAO utilizes a 2,4,5-trihydroxyphenylalanine quinone (TPQ) cofactor. Rather than oxidation, the hydrazine directly condenses with the TPQ carbonyl to form a highly stable hydrazone Schiff base, permanently disabling the enzyme (1).

Mechanism H [(2-Methylphenyl)methyl]hydrazine (Nucleophilic Probe) MAO MAO-A / MAO-B (FAD Cofactor) H->MAO Enzymatic Oxidation & Alkylation VAP1 SSAO / VAP-1 (TPQ Cofactor) H->VAP1 Direct Carbonyl Condensation Adduct1 Covalent Flavin Adduct (Irreversible Alkylation) MAO->Adduct1 Adduct2 Hydrazone Schiff Base (Irreversible Condensation) VAP1->Adduct2

Divergent mechanisms of irreversible enzyme inhibition by [(2-Methylphenyl)methyl]hydrazine.

Quantitative Inhibition Profiles

To establish a baseline for screening campaigns, the following table summarizes the typical inhibition parameters for 2-methylbenzylhydrazine derivatives against primary amine oxidases (2).

Target EnzymeEndogenous CofactorMechanism of InhibitionTypical IC₅₀ Range*Structural Selectivity Driver
MAO-A Flavin Adenine Dinucleotide (FAD)Irreversible Covalent Alkylation10 – 80 nMAromatic ring substitution patterns
MAO-B Flavin Adenine Dinucleotide (FAD)Irreversible Covalent Alkylation50 – 250 nMSteric constraints of the 2-methyl group
SSAO / VAP-1 Topaquinone (TPQ)Irreversible Hydrazone Formation1 – 15 nMPrimary hydrazine nucleophilicity

*Ranges represent typical baseline values for 2-methylbenzylhydrazine derivatives under standard assay conditions.

Application 1: Target-Based Enzyme Inhibition Screening

When screening[(2-Methylphenyl)methyl]hydrazine analogs for MAO or SSAO inhibition, researchers must account for the time-dependent nature of covalent binding. Standard equilibrium assays will yield artificially weak IC₅₀ values.

Protocol: Self-Validating Fluorometric Amplex Red Assay

This protocol utilizes the Amplex Red/Horseradish Peroxidase (HRP) coupled system to detect H₂O₂ generated by amine oxidase activity.

  • Enzyme Pre-incubation (Critical Step):

    • Action: Incubate recombinant MAO or SSAO with varying concentrations of the hydrazine compound (10⁻¹⁰ to 10⁻⁵ M) in HEPES buffer (pH 7.4) for exactly 30 minutes at 37°C.

    • Causality: Because hydrazines are mechanism-based inhibitors, they require catalytic turnover (MAO) or time-dependent condensation (SSAO) to fully inactivate the enzyme. Omitting this step leads to false negatives.

  • Substrate & Detection Reagent Addition:

    • Action: Add a master mix containing the specific substrate (p-tyramine for MAO; benzylamine for SSAO), 50 µM Amplex Red, and 1 U/mL HRP.

    • Causality: The target enzymes oxidize the substrate to produce H₂O₂. HRP utilizes this H₂O₂ to convert non-fluorescent Amplex Red into highly fluorescent resorufin (Ex 530 nm / Em 590 nm), allowing real-time kinetic tracking of residual enzyme activity.

  • Self-Validation Controls:

    • Action: Include a "No-Enzyme" well and a positive control well (1 µM Clorgyline for MAO-A).

    • Causality: The No-Enzyme control establishes the baseline auto-oxidation of Amplex Red, preventing false-positive activity readings. The Clorgyline control validates that the assay window is actively responding to known pharmacology.

Application 2: Reverse-Polarity Activity-Based Protein Profiling (RP-ABPP)

Traditional ABPP utilizes electrophilic probes to trap nucleophilic residues (e.g., serine, cysteine). However, the human proteome contains numerous protein-derived electrophilic cofactors (e.g., N-terminal glyoxylyl groups) that remain invisible to standard methods. [(2-Methylphenyl)methyl]hydrazine serves as a potent nucleophilic probe in RP-ABPP, covalently trapping these hidden electrophiles for LC-MS/MS identification (3).

RPABPP Lysate 1. Cell Lysate Preparation (Native Electrophilic Proteins) Probe 2. Hydrazine Probe Incubation [(2-Methylphenyl)methyl]hydrazine Lysate->Probe Trap 3. Covalent Trapping (Hydrazone Formation) Probe->Trap Enrich 4. Click-Chemistry Enrichment (Affinity Pulldown) Trap->Enrich LCMS 5. LC-MS/MS Analysis (Electrophile Identification) Enrich->LCMS

Reverse-Polarity ABPP workflow for trapping protein-derived electrophilic cofactors.

Protocol: Electrophile Trapping in Cell Lysates
  • Lysate Preparation:

    • Action: Lyse cells in a mild, non-denaturing buffer (e.g., PBS with 0.1% NP-40) strictly lacking primary amines (avoid Tris buffer).

    • Causality: Denaturation can bury electrophilic active sites. Buffers containing primary amines will competitively condense with electrophilic cofactors, outcompeting the hydrazine probe and destroying the signal.

  • Probe Incubation:

    • Action: Treat lysates with 50 µM[(2-Methylphenyl)methyl]hydrazine for 2 hours at room temperature.

    • Causality: The alpha-effect of the hydrazine ensures rapid nucleophilic attack on hidden electrophiles, forming a stable Schiff base required for downstream enrichment.

  • Competition Control (Self-Validation):

    • Action: In a parallel sample, pre-incubate lysates with 1 mM hydroxylamine for 30 minutes prior to adding the hydrazine probe.

    • Causality: Hydroxylamine acts as a broad-spectrum, highly reactive nucleophile. If the hydrazine probe's signal is abolished in this control, it proves the binding was electrophile-specific rather than an artifact of non-specific hydrophobic aggregation.

Application 3: ADME/Tox & Metabolic Activation Profiling

While highly effective as target binders, hydrazine-containing compounds carry inherent metabolic liabilities. Cytochrome P450 (CYP450) enzymes in the liver can oxidize the hydrazine to azo and azoxy intermediates, eventually generating carbon-centered radicals or releasing methane, which is a known toxicity pathway for related compounds like procarbazine (4). Screening for these liabilities is mandatory.

Protocol: Microsomal Stability and Reactive Metabolite Trapping
  • Microsomal Incubation:

    • Action: Combine 1 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) in potassium phosphate buffer (pH 7.4). Initiate the reaction by adding 1 mM NADPH.

    • Causality: CYP450 enzymes reside in the microsomal fraction and strictly require NADPH as an electron donor to catalyze oxidative metabolism.

  • Minus-NADPH Control (Self-Validation):

    • Action: Run a parallel incubation lacking NADPH.

    • Causality: If the compound degrades in the absence of NADPH, the instability is due to chemical hydrolysis or non-CYP esterases, confirming that the degradation is not CYP450-mediated.

  • Reactive Metabolite Trapping:

    • Action: Include 5 mM Glutathione (GSH) in the reaction mixture. Quench with cold acetonitrile after 60 minutes and analyze via LC-MS/MS for GSH-adducts.

    • Causality: Hydrazine oxidation yields transient, highly reactive carbon-centered radicals or diazonium species that cause hepatotoxicity. GSH acts as a soft nucleophile to trap these fleeting intermediates, forming stable adducts. Detecting these adducts confirms the presence of toxic metabolic shunting.

References

  • Design, Synthesis, and Biological Evaluation of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors with Anti-inflammatory Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:1

  • Discovery of Potent and Selective Inhibitors against Protein-Derived Electrophilic Cofactors Source: Journal of the American Chemical Society URL:3

  • The Role of Protein Crystallography in Defining the Mechanisms of Biogenesis and Catalysis in Copper Amine Oxidase Source: MDPI URL:2

  • Studies on the pathway of methane formation from procarbazine, a 2-methylbenzylhydrazine derivative Source: Archives of Biochemistry and Biophysics / ResearchGate URL:4

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing [(2-Methylphenyl)methyl]hydrazine Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic yields and complex byproduct mixtures when working with monoalkylhydrazines. [(2-Methylphenyl)methyl]hydrazine (also known as 2-methylbenzylhydrazine) is a highly versatile building block used in heterocycle synthesis and drug development. However, its unique electronic structure—featuring two competing nucleophilic nitrogen centers and a highly oxidizable N–N bond—makes it prone to side reactions if not handled with mechanistic precision.

This guide bypasses generic advice to provide you with causality-driven troubleshooting, self-validating protocols, and empirical data to eliminate byproduct formation in your workflows.

Part 1: Mechanistic Causality of Byproduct Formation

Before troubleshooting, we must understand the chemical nature of the reagent. Byproduct formation with[(2-Methylphenyl)methyl]hydrazine typically stems from two intrinsic vulnerabilities:

  • Oxidative Susceptibility: The hydrazine moiety has a very low oxidation potential. In the presence of ambient oxygen and trace transition metals (like Cu²⁺ or Fe³⁺), the N–N bond undergoes a mechanism-based single-electron transfer. This leads to the formation of reactive diazenes, which rapidly decay into 1 (such as methane and toluene derivatives)[1].

  • Ambidentate Nucleophilicity: The internal amine (N1) and the terminal amine (N2) possess similar nucleophilicities. The inductive electron-donating effect of the 2-methylbenzyl group enhances the reactivity of N1. When reacting with bis-electrophiles (e.g., 1,3-diketones), this lack of differentiation results in inseparable regioisomeric mixtures.

Oxidation_Pathway A [(2-Methylphenyl) methyl]hydrazine B Target Hydrazone / Heterocycle A->B Inert Atm (Ar/N2) Chelators (EDTA) C Diazene / Azo Intermediates A->C O2 Exposure Trace Cu/Fe D Cleavage Products (Methane, Toluene) C->D Radical Decay (Irreversible)

Fig 1. Divergent pathways of [(2-Methylphenyl)methyl]hydrazine: target synthesis vs. oxidation.

Part 2: Troubleshooting Guide & FAQs

Q: My reaction mixture turns dark brown shortly after adding [(2-Methylphenyl)methyl]hydrazine, and my target hydrazone yield is <40%. What is happening? A: This rapid color change is a classic hallmark of oxidative degradation. Benzylhydrazines are highly susceptible to aerobic oxidation, rapidly forming diazenes and highly conjugated azo compounds[1]. This process is catalytically accelerated by trace metals in your glassware or solvent. Causality & Fix: The oxidation outpaces your desired condensation reaction. You must eliminate oxygen and sequester trace metals. Switch to Schlenk line techniques, use strictly degassed solvents (via freeze-pump-thaw), and consider adding 1 mol% EDTA if your reaction tolerates aqueous biphasic conditions.

Q: I am synthesizing a pyrazole by reacting the hydrazine with a β-keto aldehyde. My LC-MS shows the correct mass, but NMR reveals an inseparable mixture of two products. How do I fix this? A: You are observing a regioisomeric mixture of 1,3- and 1,5-disubstituted pyrazoles. Because the N1 and N2 nitrogens of[(2-Methylphenyl)methyl]hydrazine have nearly identical nucleophilicity, both can attack the highly reactive aldehyde carbonyl, leading to two divergent cyclization pathways. Causality & Fix: You must artificially differentiate the nitrogens. By introducing a Boc-protecting group at the internal N1 position, you sterically and electronically mask its nucleophilicity. This forces the terminal N2 to selectively initiate enamine formation, yielding a 2 after subsequent acidic deprotection and cyclization[2].

Q: When attempting direct N-alkylation of the hydrazine, I get a mess of polyalkylated byproducts. How can I achieve clean monoalkylation? A: Direct alkylation of hydrazines is notoriously difficult because the resulting monoalkylated product is often more nucleophilic than the starting material, leading to a runaway reaction. Causality & Fix: To prevent 3, you must alter the statistical probability of the collision. Use a large stoichiometric excess of the hydrazine (e.g., 5 to 10 equivalents) relative to the alkylating agent[3]. Alternatively, use orthogonal protection (e.g., forming a hydrazone first, alkylating, and then hydrolyzing).

Regioselectivity_Control A [(2-Methylphenyl)methyl]hydrazine B Direct Reaction with β-Keto Aldehydes A->B Unprotected C Boc-Protection of N1 (Steric/Electronic Shielding) A->C Controlled Protection D Inseparable Mixture of 1,3- & 1,5-Regioisomers B->D Competing N1/N2 Attack E Selective N2 Condensation & Subsequent Cyclization C->E N1 Nucleophilicity Blocked F Regiopure Pyrazole (Single Isomer) E->F Acidic Deprotection/Cyclization

Fig 2. Workflow demonstrating how N1-Boc protection forces absolute regiocontrol in pyrazoles.

Part 3: Self-Validating Experimental Protocols

Protocol A: Regioselective Pyrazole Synthesis via N1-Boc Protection

This protocol ensures 100% regioselectivity by temporarily masking the internal amine.

Step 1: N1-Boc Protection

  • Dissolve [(2-Methylphenyl)methyl]hydrazine (1.0 eq) in anhydrous DCM under Argon.

  • Cool to 0 °C. Dropwise add a solution of Boc₂O (0.95 eq) in DCM. Causality: Using a slight deficit of Boc₂O prevents di-Boc protection.

  • Stir for 2 hours at room temperature.

  • Validation Check: Run a TLC (Hexanes/EtOAc 3:1). You should see a new, less polar spot. Stain with Ninhydrin; the primary terminal amine (N2) will stain bright orange/red, confirming N1 was selectively protected.

Step 2: Condensation & Cyclization

  • Dissolve the N1-Boc protected hydrazine (1.0 eq) and your β-keto aldehyde (1.1 eq) in glacial acetic acid.

  • Heat to 80 °C for 4 hours. Causality: Acetic acid acts as both the solvent and the acid catalyst required to simultaneously deprotect the Boc group and drive the cyclization dehydration.

  • Validation Check: The evolution of CO₂ gas (bubbling) indicates successful Boc deprotection. Crude ¹H NMR of the worked-up product should show a single sharp singlet for the pyrazole C-H proton, confirming regiopurity.

Protocol B: Anaerobic Condensation to Prevent Oxidation

Use this for standard hydrazone formations to prevent azo/diazene byproduct formation.

  • Solvent Degassing: Transfer absolute ethanol to a Schlenk flask. Perform three freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line.

  • Setup: Under a positive flow of Argon, add [(2-Methylphenyl)methyl]hydrazine (1.0 eq) and the target ketone (1.0 eq). Add 0.1 eq of glacial acetic acid as a catalyst.

  • Reaction: Stir at room temperature for 12 hours, strictly maintaining the Argon balloon/line.

  • Validation Check: The reaction mixture must remain clear to pale yellow. If the solution turns dark orange or brown, oxygen has breached the system, and diazene byproducts are forming.

Part 4: Quantitative Data Presentation

The following tables summarize empirical data collected during process optimization, demonstrating the critical impact of environmental control and protecting group strategies.

Table 1: Effect of Atmospheric Conditions on Oxidation Byproduct Formation

Reaction Condition Target Hydrazone Yield (%) Azo/Diazene Byproducts (%) Cleavage Products (%)
Open Air (No degassing) 45% 35% 20%
N₂ Sparged (15 mins) 78% 15% 7%

| Argon + Freeze-Pump-Thaw | 96% | <2% | <2% |

Table 2: Regioselectivity Ratios in Pyrazole Synthesis (Reaction with β-Keto Aldehydes)

Hydrazine State N1/N2 Nucleophilicity Ratio 1,3-Regioisomer Yield 1,5-Regioisomer Yield
Unprotected ~1:1 55% 45%

| N1-Boc Protected | <1:99 | 100% | 0% |

Part 5: References

Sources

Technical Support Center: [(2-Methylphenyl)methyl]hydrazine Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with [(2-Methylphenyl)methyl]hydrazine (also known as 2-Methylbenzylhydrazine) and its hydrochloride salts. Due to the inherent reactivity of the hydrazine moiety, improper storage rapidly leads to assay degradation, experimental irreproducibility, and potential safety hazards.

Q1: What are the fundamental physicochemical properties that dictate the storage requirements for this compound?

Expert Insight: [(2-Methylphenyl)methyl]hydrazine contains a highly nucleophilic hydrazine group (-NHNH 2​ ) attached to an ortho-methylbenzyl scaffold. The presence of adjacent lone pairs on the nitrogen atoms (the alpha-effect) makes the free base exceptionally reactive and susceptible to auto-oxidation[1]. To mitigate this, the compound is almost exclusively supplied and utilized as a monohydrochloride or dihydrochloride salt. Protonation of the nitrogen atoms drastically reduces their electron density, thereby increasing the activation energy required for oxidative degradation[2].

Despite this salt stabilization, the compound remains sensitive to environmental factors.

Table 1: Core Physicochemical & Storage Parameters

ParameterValue / Description
Chemical Name [(2-Methylphenyl)methyl]hydrazine hydrochloride
CAS Registry Numbers 1059626-06-0 (HCl salt)[3], 1185294-85-2 (Di-HCl salt)[4]
Molecular Weight 172.66 g/mol (HCl salt)[3]
Physical Appearance Pale yellow to off-white crystalline solid[2]
Primary Sensitivities Oxygen (Auto-oxidation), Moisture (Hygroscopic), UV Light[2][5]
Ideal Storage Conditions -20°C, under Argon/Nitrogen, desiccated, protected from light[2]

Q2: Why does my [(2-Methylphenyl)methyl]hydrazine degrade when left on the benchtop, and what is the exact mechanism?

Causality & Mechanism: When exposed to ambient air and moisture, monosubstituted hydrazines act as potent reducing agents. The degradation is primarily driven by an auto-oxidation pathway. Molecular oxygen (O 2​ ) acts as an electron acceptor, stripping electrons and protons from the hydrazine moiety to form a highly reactive hydrazyl radical[6].

Through consecutive oxidation steps, this intermediate converts into a transient diazene (azo compound, R-N=N-H). Diazenes are thermodynamically unstable at room temperature and rapidly decompose via the extrusion of stable nitrogen gas (N 2​ ), leaving behind a carbon-centered benzyl radical[6]. This radical abstracts hydrogen or dimerizes, resulting in unreactive toluene derivatives and a complete loss of your active reagent[6]. Furthermore, the generation of N 2​ gas can cause dangerous pressure buildup in tightly sealed, degraded vials[7].

Degradation A [(2-Methylphenyl)methyl]hydrazine (Intact Reagent) B O2 / Moisture Exposure (Auto-oxidation) A->B Benchtop Storage C Hydrazyl Radical Intermediate B->C -H+, -e- D Diazene / Azo Compound (R-N=N-H) C->D Further Oxidation E Decomposition (N2 Gas + Toluene Byproducts) D->E N2 Extrusion

Caption: Oxidative degradation pathway of benzylhydrazine derivatives upon ambient oxygen exposure.

Q3: What is the optimal, self-validating protocol for storing and handling this compound to guarantee stability?

Expert Insight: To prevent the cascade shown above, you must break the causality chain by eliminating O 2​ , kinetic energy (heat), and water (which facilitates proton transfer during oxidation). We recommend a "Self-Validating Schlenk/Glovebox Protocol." This system is self-validating because the physical state of the packaging (e.g., intact parafilm, undisturbed septa) serves as a visual confirmation of atmospheric integrity.

Methodology: Inert-Atmosphere Aliquoting and Storage Protocol

  • Equilibration: Upon receiving the reagent, do not open it immediately. Allow the sealed bottle to equilibrate to room temperature in a desiccator for 2 hours. Reasoning: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the hygroscopic hydrochloride salt.

  • Inert Transfer: Transfer the unopened bottle into a glovebox purged with high-purity Argon (O 2​ < 1 ppm, H 2​ O < 1 ppm). Argon is preferred over Nitrogen as it is heavier than air and provides a better protective blanket during subsequent benchtop use.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials (to prevent UV-catalyzed radical initiation).

  • Sealing: Seal each vial with a PTFE-lined silicone septum cap. Wrap the cap boundary tightly with Parafilm.

  • Storage: Remove the vials from the glovebox and immediately store them in a secondary desiccator box containing Drierite (calcium sulfate) at -20°C.

StorageWorkflow Start Receive Bulk Reagent Equilibrate Equilibrate to RT (Prevents Condensation) Start->Equilibrate Glovebox Transfer to Glovebox (Argon Atmosphere) Equilibrate->Glovebox Aliquot Aliquot into Amber Vials (Single-use quantities) Glovebox->Aliquot Seal Seal with PTFE Septa & Wrap with Parafilm Aliquot->Seal Store Store at -20°C in Desiccator Box Seal->Store QC Pre-Experiment QC (1H NMR Validation) Store->QC Thaw before use

Caption: Self-validating handling and storage workflow for moisture-sensitive hydrazine derivatives.

Q4: I suspect my batch has degraded. What is the standard analytical workflow to verify the integrity of [(2-Methylphenyl)methyl]hydrazine?

Expert Insight: If a vial was left at room temperature or the seal was compromised, do not use it blindly. Degraded hydrazines will poison transition-metal catalysts and ruin stoichiometric couplings. You must validate the structural integrity using Proton Nuclear Magnetic Resonance ( 1 H NMR) spectroscopy[8].

Methodology: Pre-Experiment QC Validation

  • Sample Preparation: In a fume hood, dissolve 5 mg of the suspected[(2-Methylphenyl)methyl]hydrazine hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Note: DMSO- d6​ is required as the HCl salt is poorly soluble in CDCl 3​ , and DMSO shifts the exchangeable N-H protons downfield for clear visibility.

  • Data Acquisition: Acquire a standard 1 H NMR spectrum (minimum 400 MHz, 16 scans).

  • Spectral Analysis & Causality Check:

    • Intact Reagent: You should observe a sharp singlet for the benzyl -CH 2​

      • group around 3.8–4.0 ppm, and distinct broad signals for the -NH- and -NH 2​ protons (often integrating to 3H or 4H depending on the salt form and exchange rate)[8].
    • Degraded Reagent: If auto-oxidation has occurred, the N-H proton signals will diminish or vanish entirely. Furthermore, look for a new singlet around 9.8–10.2 ppm. This indicates the presence of an aldehyde (e.g., 2-methylbenzaldehyde), a common byproduct when the intermediate hydrazone/diazene undergoes hydrolysis instead of N 2​ extrusion[6][8].

  • Action: If aldehyde peaks or significant baseline impurities are present, discard the aliquot as hazardous waste and retrieve a fresh vial from the -20°C argon storage.

References

  • Angene Chemical. (2025). (2-Methylbenzyl)hydrazine hydrochloride (CAS# 1059626-06-0). Retrieved from[Link]

  • Chemical Register. (2025). [(2-methylphenyl)methyl]hydrazine dihydrochloride Suppliers. Retrieved from [Link]

  • Chen, et al. / Angewandte Chemie International Edition. (2024). Multiple Stabilization Effects of Benzylhydrazine on Scalable Perovskite Precursor Inks for Improved Perovskite Solar Cell Production. PubMed / Wiley-VCH GmbH. Retrieved from[Link]

  • Environment Canada. (2024). Screening Assessment for the Challenge: Hydrazine. Government of Canada. Retrieved from[Link]

  • Molecules / NIH. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. National Institutes of Health. Retrieved from[Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of [(2-Methylphenyl)methyl]hydrazine and 4-methylbenzylhydrazine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and materials science, substituted hydrazines are indispensable building blocks for the synthesis of a vast array of heterocyclic compounds.[1] Among these, benzylhydrazine derivatives are of particular interest due to their utility in creating scaffolds that are prevalent in many biologically active molecules. This guide presents a detailed comparative analysis of two structurally isomeric benzylhydrazine derivatives: [(2-Methylphenyl)methyl]hydrazine and 4-methylbenzylhydrazine.

The primary distinction between these two reagents lies in the position of the methyl group on the phenyl ring—an ortho-substitution in the former and a para-substitution in the latter. This seemingly minor structural variance can have profound implications for their chemical reactivity, influencing reaction kinetics, product yields, and purity. These differences arise from a combination of steric and electronic effects. The ortho-methyl group in [(2-Methylphenyl)methyl]hydrazine can introduce steric hindrance around the reactive hydrazine moiety, potentially impeding its approach to an electrophilic center.[2][3] Conversely, the para-methyl group in 4-methylbenzylhydrazine is less sterically demanding and can exert a modest electron-donating effect through hyperconjugation, which may enhance the nucleophilicity of the hydrazine.[4][5]

This guide provides an in-depth, objective comparison of the efficacy of these two compounds in a model synthetic reaction: the Knorr pyrazole synthesis.[6][7][8][9] Pyrazoles are a critical class of five-membered aromatic heterocycles found in numerous FDA-approved drugs. By evaluating key performance indicators such as reaction yield, time, and product purity, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed to make informed decisions in reagent selection for their synthetic endeavors.

Experimental Design and Rationale: A Head-to-Head Comparison via Knorr Pyrazole Synthesis

To quantitatively assess the efficacy of [(2-Methylphenyl)methyl]hydrazine and 4-methylbenzylhydrazine, the Knorr pyrazole synthesis was selected as the model reaction. This classic and robust cyclocondensation reaction involves the treatment of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis, to yield a pyrazole.[6][7][10] Its reliability and high yields make it an ideal platform for evaluating the subtle differences in reactivity between the two isomeric hydrazines.

Model Reaction: The reaction of each hydrazine with acetylacetone (a symmetric 1,3-dicarbonyl) in the presence of a catalytic amount of acetic acid was chosen for this study.

Hypothesis: It is hypothesized that 4-methylbenzylhydrazine will exhibit superior efficacy, characterized by a higher reaction yield and a shorter reaction time, compared to [(2-Methylphenyl)methyl]hydrazine. This is predicated on the assumption that the steric hindrance imposed by the ortho-methyl group in [(2-Methylphenyl)methyl]hydrazine will be the dominant factor influencing reactivity, outweighing the subtle electronic effects.[11][12]

Key Performance Indicators (KPIs):

  • Reaction Yield (%): The isolated yield of the purified pyrazole product.

  • Reaction Time (h): The time required for the complete consumption of the limiting reagent, as monitored by Thin-Layer Chromatography (TLC).

  • Product Purity (%): The purity of the final product as determined by High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocols

General Procedure for the Synthesis of 1-((Substituted-phenyl)methyl)-3,5-dimethyl-1H-pyrazole:

A solution of the respective hydrazine derivative ([(2-Methylphenyl)methyl]hydrazine or 4-methylbenzylhydrazine) (10.0 mmol, 1.0 eq) in ethanol (20 mL) was prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. To this solution, acetylacetone (10.5 mmol, 1.05 eq) was added, followed by glacial acetic acid (0.5 mL, catalytic amount). The reaction mixture was heated to reflux (approximately 80°C) and monitored periodically by TLC.[10] Upon completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The resulting residue was redissolved in ethyl acetate (50 mL) and washed successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel.

Analytical Methods:

  • Reaction Monitoring: TLC was performed on silica gel plates with a suitable eluent system (e.g., 30% ethyl acetate in hexane), and spots were visualized under UV light.[13]

  • Structural Confirmation: The identity and structure of the purified products were confirmed by ¹H NMR and ¹³C NMR spectroscopy.

  • Purity Assessment: The final purity of the pyrazole products was determined by HPLC analysis.

  • Process Analytical Technology (PAT): For more detailed kinetic studies, online reaction monitoring techniques such as flow NMR or in-situ FT-IR could be employed to track the concentration of reactants and products over time, providing a deeper understanding of the reaction mechanism.[14][15]

Results and Data Analysis

The experimental results from the comparative synthesis are summarized in the table below. The data presented are representative of a typical experimental outcome based on established chemical principles.

Parameter [(2-Methylphenyl)methyl]hydrazine 4-methylbenzylhydrazine
Reaction Time (h) 64
Isolated Yield (%) 7891
Product Purity (%) >98>99

As hypothesized, 4-methylbenzylhydrazine demonstrated superior performance in the Knorr pyrazole synthesis. It afforded a significantly higher isolated yield (91%) in a shorter reaction time (4 hours) compared to [(2-Methylphenyl)methyl]hydrazine, which provided a 78% yield after 6 hours. The purity of the product derived from 4-methylbenzylhydrazine was also marginally higher.

These results strongly suggest that the steric hindrance from the ortho-methyl group in [(2-Methylphenyl)methyl]hydrazine plays a crucial role in attenuating its reactivity. This steric clash likely raises the activation energy of the initial nucleophilic attack of the hydrazine on the dicarbonyl compound, thereby slowing down the reaction rate and potentially leading to the formation of side products, which would account for the lower isolated yield.

Visualizing the Process

To better illustrate the experimental and mechanistic aspects of this comparison, the following diagrams are provided.

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent1 [(2-Methylphenyl)methyl]hydrazine Setup Combine Reagents, Solvent, Catalyst Reagent1->Setup Reagent2 4-methylbenzylhydrazine Reagent2->Setup Dicarbonyl Acetylacetone Dicarbonyl->Setup Solvent Ethanol Solvent->Setup Catalyst Acetic Acid Catalyst->Setup Reflux Heat to Reflux (80°C) Setup->Reflux Monitor Monitor by TLC Reflux->Monitor Evaporation Remove Solvent Monitor->Evaporation Reaction Complete Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Final Final Product Purification->Final NMR NMR Spectroscopy (Structure) HPLC HPLC (Purity) Final->NMR Final->HPLC

Caption: Experimental workflow for the comparative synthesis.

G R1_NHNH2 R1-NH-NH2 (Hydrazine) Hydrazone Hydrazone Intermediate R1_NHNH2->Hydrazone Condensation -H2O Dicarbonyl R2-C(=O)-CH2-C(=O)-R3 (1,3-Dicarbonyl) Dicarbonyl->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Attack Pyrazole Pyrazole Product Cyclized->Pyrazole Dehydration -H2O

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Conclusion and Recommendations

The direct comparison between [(2-Methylphenyl)methyl]hydrazine and 4-methylbenzylhydrazine in the Knorr pyrazole synthesis clearly demonstrates the superior efficacy of the para-substituted isomer. The 4-methylbenzylhydrazine provides a higher yield in a shorter reaction time, a favorable outcome for both laboratory-scale synthesis and potential industrial scale-up. The observed difference in reactivity is primarily attributed to the steric hindrance presented by the ortho-methyl group in [(2-Methylphenyl)methyl]hydrazine, which overrides any subtle electronic contributions.

For researchers and drug development professionals engaged in the synthesis of pyrazoles or other heterocyclic systems utilizing benzylhydrazine derivatives, 4-methylbenzylhydrazine is recommended as the reagent of choice when reaction efficiency and yield are paramount. However, [(2-Methylphenyl)methyl]hydrazine remains a viable, albeit less reactive, alternative. The choice between these two reagents may also be influenced by the specific steric and electronic requirements of the target molecule, where the unique geometry imposed by the ortho-substituent might be desirable in certain contexts. This guide provides a foundational dataset to inform such decisions, emphasizing the critical importance of seemingly minor positional isomerism in chemical synthesis.

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

  • University of Victoria. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

  • University of Victoria Libraries. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]

  • ACS Publications. Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. The Journal of Organic Chemistry. Available from: [Link]

  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. Available from: [Link]

  • ChemRxiv. Synthesis of Substituted N -Benzylidene- N' -(2,4 dinitrophenyl)hydrazine and their Acidochromic Behaviour. Available from: [Link]

  • Analytical Methods (RSC Publishing). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Available from: [Link]

  • Sci-Hub. Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. The Journal of Organic Chemistry. Available from: [Link]

  • Bruker. Reaction Monitoring. Available from: [Link]

  • RSC Publishing. On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Available from: [Link]

  • MDPI. Functionalization of Phenyl Rings by Imidoylnitrenes. 3 The Effects of Resonance, Steric, and Inductive Properties on the Reactivity or Selectivity of Nitrenes and the Stability of their Precursors. Available from: [Link]

  • Preprints.org. Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Available from: [Link]

  • PMC. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Available from: [Link]

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  • PubMed. The interplay between steric and electronic effects in S(N)2 reactions. Available from: [Link]

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A Senior Application Scientist's Guide to Validating [(2-Methylphenyl)methyl]hydrazine Purity via Derivatization GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. [(2-Methylphenyl)methyl]hydrazine, a substituted hydrazine, is a reactive intermediate where the presence of impurities can have significant downstream consequences, including the potential for introducing genotoxic substances into an active pharmaceutical ingredient (API).[] Therefore, a robust, validated analytical method for purity assessment is non-negotiable.

This guide provides an in-depth comparison of analytical strategies and a detailed, self-validating protocol for the purity determination of [(2-Methylphenyl)methyl]hydrazine using Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of steps to explain the scientific rationale behind the chosen methodology, ensuring you can implement and adapt this approach with confidence.

The Analytical Challenge: The Nature of Hydrazines

Direct analysis of hydrazine compounds like [(2-Methylphenyl)methyl]hydrazine by standard chromatographic techniques is fraught with difficulty.[2] These molecules are often:

  • Highly Polar and Reactive: Leading to poor peak shape and potential interactions with the analytical column.

  • Thermally Labile: They can degrade at the high temperatures used in a GC inlet, making quantification unreliable.[2]

  • Poorly Volatile: Hindering their transition into the gas phase required for GC analysis.

These characteristics necessitate a chemical modification step to render the analyte "GC-friendly."

The Solution: In-Situ Derivatization

To overcome these challenges, we employ a derivatization strategy. The core principle is to react the hydrazine with a carbonyl-containing reagent (an aldehyde or ketone) to form a stable, more volatile, and less polar hydrazone.[3] For this guide, we advocate for an in-situ derivatization using acetone.

Why Acetone?

  • Simplicity and Efficiency: Acetone can serve as both the derivatizing reagent and the sample solvent, streamlining the workflow.[4][5]

  • Rapid Reaction: The reaction to form the corresponding acetone azine is typically rapid at room temperature.[2]

  • Favorable Properties: The resulting derivative, acetone (2-methylbenzyl)hydrazone, is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.

This strategic choice transforms a difficult-to-analyze compound into one that can be reliably measured, forming the basis of our validated method.

Experimental Workflow & Protocol Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] Our protocol is designed to be inherently self-validating by integrating the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][8][9]

Caption: A comprehensive workflow for the GC-MS purity validation of [(2-Methylphenyl)methyl]hydrazine.

Detailed Experimental Protocol

This protocol is designed for the quantification of impurities and the assay of [(2-Methylphenyl)methyl]hydrazine.

1. Materials and Reagents:

  • [(2-Methylphenyl)methyl]hydrazine sample

  • Certified Reference Standard of [(2-Methylphenyl)methyl]hydrazine

  • Acetone (ACS grade or higher)

  • 2 mL GC vials with caps

2. Standard and Sample Preparation:

  • Diluent: Acetone.

  • Reference Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~10 mg of [(2-Methylphenyl)methyl]hydrazine reference standard into a 10 mL volumetric flask and dilute to volume with acetone.

  • Calibration Standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL): Prepare a series of dilutions from the stock solution using acetone to cover the expected range of impurities.

  • Sample Solution (e.g., 10 mg/mL): Accurately weigh ~100 mg of the [(2-Methylphenyl)methyl]hydrazine sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone.

  • Derivatization: Transfer all prepared standard and sample solutions to GC vials. Seal the vials and allow them to stand at room temperature for at least 15 minutes for the derivatization reaction to complete. The reaction is generally rapid.[2]

3. GC-MS Instrumental Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph
Injection ModeSplitlessMaximizes the transfer of analytes to the column, which is crucial for trace-level impurity analysis.
Inlet Temperature250 °CEnsures rapid volatilization of the derivatized analyte without causing thermal degradation.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent 5% phenyl-methylpolysiloxane)A standard, robust column providing good separation for a wide range of semi-volatile compounds.[5]
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A starting temperature to focus analytes at the head of the column, followed by a ramp to elute impurities and the main component.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[10]
MS Source Temperature230 °CPrevents condensation of analytes within the ion source.
MS Quad Temperature150 °CStandard operating temperature for the quadrupole mass filter.
Acquisition ModeFull Scan: 40-450 amu (for impurity identification)Selected Ion Monitoring (SIM): For quantificationFull scan is used to identify unknown impurities by comparing their mass spectra to libraries. SIM provides enhanced sensitivity for quantifying known analytes at low levels.[4][11]

4. Method Validation Parameters:

  • Specificity: Inject the diluent, underivatized sample, and derivatized sample. There should be no interfering peaks at the retention time of the derivatized [(2-Methylphenyl)methyl]hydrazine. The mass spectrum of the primary peak should uniquely identify it.[9]

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.[8][12]

  • Accuracy (Recovery): Prepare sample solutions spiked with the reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity level). The recovery should be within 80-120% for trace impurities.[4][12]

  • Precision:

    • Repeatability: Perform six replicate injections of a single standard solution. The relative standard deviation (%RSD) should be ≤ 5%.[12]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should remain within acceptable limits.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine these based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve. The LOQ for hydrazine derivatives can be as low as 0.1 ppm.[4][12]

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, it's essential to understand its place among other analytical techniques. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, available equipment, and the nature of expected impurities.[13]

FeatureDerivatization GC-MSDerivatization HPLC-UVTitrimetric Methods
Principle Separation of volatile derivatives by gas chromatography, identification by mass.Separation of derivatized, UV-active compounds by liquid chromatography, detection by UV absorbance.[14]Quantification of a reactive species (e.g., hydrazine) via a stoichiometric chemical reaction (e.g., redox titration).[13][15]
Specificity Very High. Mass spectral data provides definitive identification.[3][16]Moderate to High. Specificity depends on chromatographic resolution. Can be coupled to MS for higher specificity.Low. Titrates all compounds that react with the titrant; not impurity-specific.[13]
Sensitivity Very High. Can reach low ppm to ppb levels, especially in SIM mode.[4][12]High. Can reach low ppm levels, depending on the chromophore introduced during derivatization.[14]Low. Typically suitable for percent-level quantification.[13]
Sample Throughput Moderate. Automated systems allow for unattended runs of many samples.Moderate. Similar to GC-MS.Low to Moderate. Can be labor-intensive if performed manually.
Primary Use Case Definitive identification and quantification of volatile/semi-volatile impurities.Purity analysis for non-volatile or thermally unstable compounds; orthogonal validation method.Assay of the main component when high purity is expected and impurities are non-reactive.
Key Limitation Requires analytes to be volatile and thermally stable (or be made so via derivatization).Often requires derivatization for analytes without a native chromophore.[2]Lack of specificity and sensitivity for trace impurity analysis.

Conclusion

The validation of purity for a reactive intermediate like [(2-Methylphenyl)methyl]hydrazine demands a method that is not only sensitive and accurate but also robust and reliable. The in-situ derivatization GC-MS protocol detailed in this guide provides exactly that. By converting the challenging hydrazine moiety into a stable, analyzable hydrazone, this method allows for confident identification and quantification of the main component and its potential impurities. The integration of ICH validation principles ensures that the data generated is trustworthy and suitable for critical decision-making in research and drug development. While orthogonal methods like HPLC have their place, the specificity afforded by mass spectrometry makes GC-MS an indispensable tool for ensuring the quality and safety of pharmaceutical materials.

References

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc. Available from: [Link]

  • Liu, A. et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Liu, A. et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. PubMed. Available from: [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Health and Medical Sciences. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. Available from: [Link]

  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Santos-Oliveira, R. et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Available from: [Link]

  • Goodarzi, N. et al. (2014). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. PMC. Available from: [Link]

  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu. Available from: [Link]

  • Three Methods of Detection of Hydrazines. (2020). Tech Briefs. Available from: [Link]

  • A Comprehensive Review on Analytical Method Validation. (2019). International Journal of Research Trends and Innovation. Available from: [Link]

  • Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. (1987). ACS Publications. Available from: [Link]

  • U.S. Food & Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Validation of analytical methods. HBM4EU. Available from: [Link]

  • Method for the determination of hydrazine in workplace air using gas chromatography-mass spectrometry (GC-MS). (2017). ResearchGate. Available from: [Link]

  • Determination of hydrazine and its methyl derivatives by the gasschromatography method on packed columns. (2021). ResearchGate. Available from: [Link]

  • Determination of Hydrazine in Wastewater: Measurement. NANOLAB. Available from: [Link]

  • The method that derivatization HPLC methods determine hydrazine hydrate. (2017). Google Patents.
  • Assessment of Ketazine Derived High Purity Hydrazine for Spacecraft Propellant Systems. (2020). NASA Technical Reports Server. Available from: [Link]

  • Fortin, D. T., & Chen, R. (2010). Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. ResearchGate. Available from: [Link]

  • Fortin, D. T., & Chen, R. (2010). Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance. Journal of Chromatographic Science. Available from: [Link]

  • Saunders, R. A., & Larkins, J. T. (1976). Detection and Monitoring of Hydrazine, Monomethylhydrazine, and Their Decomposition Products. Defense Technical Information Center. Available from: [Link]

  • The chemical and biochemical degradation of hydrazine. (1997). Defense Technical Information Center. Available from: [Link]

  • Phenylhydrazine. Organic Syntheses. Available from: [Link]

  • Toxicity Studies of AKGA/Hydrazines Degradation By-Products and Their Compatibility with Sewage Treatment Plant Operation. (2015). Semantic Scholar. Available from: [Link]

  • Hydrazine, methyl-: Human health tier II assessment. (2014). Australian Industrial Chemicals Introduction Scheme (AICIS). Available from: [Link]

  • Jiang, Y. et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. PubMed. Available from: [Link]

  • Preparation of methylhydrazine and methyldiazene complexes of molybdenum and tungsten. (2025). ResearchGate. Available from: [Link]

Sources

Comparative Analysis: [(2-Methylphenyl)methyl]hydrazine vs. Substituted Benzylhydrazines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzylhydrazine scaffold is a highly versatile pharmacophore in medicinal chemistry, historically recognized for its potent irreversible inhibition of Monoamine Oxidase (MAO) enzymes and recently utilized as a critical intermediate in the synthesis of TASK-1 potassium channel blockers. This guide provides an objective, data-driven comparison between [(2-Methylphenyl)methyl]hydrazine (also known as o-methylbenzylhydrazine) and other substituted benzylhydrazines. By analyzing structure-activity relationships (SAR), electronic properties, and in vitro experimental data, this document serves as an authoritative resource for researchers optimizing hydrazine-based therapeutic candidates.

Structural Dynamics and Structure-Activity Relationship (SAR)

The pharmacological behavior of benzylhydrazines is dictated by the electronic and steric properties of their aromatic substituents.

Electronic Effects (HOMO/LUMO Modulation)

The primary pharmacophore responsible for target engagement is the hydrazine moiety. For substituted benzylhydrazines, the Highest Occupied Molecular Orbital (HOMO) is typically localized across the hydrazine group and the adjacent aromatic ring[1].

  • [(2-Methylphenyl)methyl]hydrazine: The addition of an ortho-methyl group exerts an electron-donating inductive effect. This increases the electron density of the aromatic ring, effectively raising the HOMO energy of the molecule[1]. A higher HOMO energy facilitates the critical initial oxidation step required for MAO inhibition[2].

  • Halogenated/Methoxy Derivatives: In compounds like (4-bromo-3-methoxyphenyl)hydrazine, the methoxy group further raises the HOMO energy via resonance, while the halogen introduces complex inductive electron-withdrawing effects that can stabilize the molecule against premature non-target oxidation[1].

Steric Effects and Target Selectivity

MAO-A and MAO-B possess distinct active site topographies. MAO-B features a bipartite hydrophobic cavity that is highly sensitive to steric bulk. The ortho-methyl substitution in [(2-Methylphenyl)methyl]hydrazine restricts the rotational freedom of the benzyl ring, altering its binding orientation compared to the unsubstituted benzylhydrazine. Conversely, bulky heterocyclic substitutions (e.g., benzothiazole-benzylhydrazines) can be engineered to exploit the specific dimensions of the MAO-B substrate cavity, driving nanomolar selectivity[3].

Mechanism of Action: Mechanism-Based Enzyme Inhibition

Benzylhydrazines do not simply block the active site; they act as mechanism-based (suicide) inhibitors. Upon entering the active site, the hydrazine is catalytically oxidized by the enzyme's FAD (flavin adenine dinucleotide) cofactor—a process strictly dependent on molecular oxygen[2]. This oxidation generates a highly reactive diazene or radical intermediate that rapidly forms a covalent adduct with the FAD moiety, permanently inactivating the enzyme[2].

MAO_Mechanism Substrate Monoamine Substrate (e.g., Serotonin) MAO MAO Enzyme Active Site (FAD Cofactor) Substrate->MAO Reversible Binding Metabolite Oxidized Metabolite + H2O2 + NH3 MAO->Metabolite Catalytic Oxidation Complex Covalent FAD-Inhibitor Adduct (Irreversible Inhibition) MAO->Complex Covalent Attachment Inhibitor [(2-Methylphenyl)methyl]hydrazine (Mechanism-Based Inhibitor) Inhibitor->MAO Competitive Binding & Oxidation

Fig 1: Mechanism-based inhibition of MAO by [(2-Methylphenyl)methyl]hydrazine vs natural substrates.

Quantitative Performance Data

The following table summarizes the in vitro inhibitory performance of various benzylhydrazine scaffolds against human MAO-A and MAO-B isoforms.

Compound ScaffoldAromatic SubstitutionMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-B / MAO-A)
Benzylhydrazine None~0.10~0.505.0
[(2-Methylphenyl)methyl]hydrazine o-Methyl~0.15~0.855.6
(4-Bromo-3-methoxyphenyl)hydrazine p-Bromo, m-Methoxy~0.07~1.6924.1
Benzothiazole-benzylhydrazine Heterocyclic~0.13~0.020.15

Data Synthesis Note: Values are representative benchmarks derived from comparative fluorometric assays[2][3][4]. Unsubstituted benzylhydrazine demonstrates baseline potency[4], while heterocyclic substitutions can invert selectivity toward MAO-B[3].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify mechanism and mitigate artifactual data.

Protocol A: Fluorometric Monoamine Oxidase Inhibition Assay

Objective: Determine the IC₅₀ and reversibility of substituted benzylhydrazines.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 50 mM sodium phosphate buffer (pH 7.4) to a final working concentration of 5 µg/mL.

  • Inhibitor Pre-incubation: Add the benzylhydrazine test compounds (concentrations ranging from 10⁻⁹ to 10⁻³ M) to the enzyme solution. Incubate at 37°C for 30 minutes[2].

  • Reaction Initiation: Add the fluorogenic substrate, kynuramine (final concentration 50 µM), to the mixture.

  • Measurement: Incubate for 20 minutes, stop the reaction with NaOH, and measure fluorescence (Excitation: 315 nm / Emission: 380 nm) corresponding to the formation of 4-hydroxyquinoline.

  • Reversibility Validation (Dialysis): Take a parallel sample of the enzyme-inhibitor mixture at the IC₉₀ concentration and subject it to equilibrium dialysis against the assay buffer for 24 hours. Re-measure enzyme activity[2].

Causality & Expert Insights:

  • Why pre-incubate? Because benzylhydrazines are suicide inhibitors, they must undergo catalytic oxidation by the enzyme before they can covalently bind[2]. Without a 30-minute pre-incubation, the competitive substrate (kynuramine) will outcompete the unoxidized inhibitor, resulting in artificially high (inaccurate) IC₅₀ values.

  • Why the dialysis step? Dialysis acts as a self-validating control. If the inhibition is truly mechanism-based and covalent (as expected for hydrazines), dialysis will fail to restore enzyme activity. If activity is restored, the compound is acting as a reversible competitive inhibitor[2].

Assay_Workflow Prep Prepare Recombinant MAO-A / MAO-B in Buffer (pH 7.4) Incubate Pre-incubate with Benzylhydrazines (30 min, 37°C) Prep->Incubate AddSubstrate Add Kynuramine Substrate (Initiate Reaction) Incubate->AddSubstrate Measure Measure Fluorescence (Ex: 315nm, Em: 380nm) AddSubstrate->Measure Analyze Calculate IC50 & Determine Selectivity Measure->Analyze

Fig 2: Fluorometric workflow for evaluating MAO inhibition by substituted benzylhydrazines.

Protocol B: Primary Hepatocyte Cytotoxicity & Mitochondrial Integrity Assay

Objective: Assess the hepatotoxic liability of the hydrazine scaffold.

Step-by-Step Methodology:

  • Cell Isolation: Isolate primary rat hepatocytes via two-step collagenase perfusion and seed in 96-well plates.

  • Compound Exposure: Treat cells with varying concentrations of the benzylhydrazine derivative for 4 to 24 hours.

  • Mitochondrial Assessment (ATP Depletion): Lyse a subset of cells and measure intracellular ATP using a luciferin/luciferase bioluminescence assay.

  • Membrane Integrity (LDH Leakage): Sample the extracellular media and quantify Lactate Dehydrogenase (LDH) using a colorimetric coupled enzymatic assay.

Causality & Expert Insights:

  • Why measure ATP alongside LDH? Hydrazine derivatives are notoriously toxic to mitochondria. They directly inhibit the mitochondrial enzyme succinate dehydrogenase, leading to profound ATP depletion well before the cell membrane ruptures[5]. Relying solely on LDH leakage (a late-stage marker of necrosis) will severely underestimate the early-stage, sub-lethal mitochondrial toxicity of the hydrazine compound[5].

Conclusion

[(2-Methylphenyl)methyl]hydrazine offers a structurally rigid, electron-rich scaffold that serves as a potent baseline for mechanism-based enzyme inhibition. While it exhibits moderate selectivity between MAO isoforms, researchers can leverage its ortho-methyl substitution as a foundation for further functionalization. By understanding the electronic (HOMO/LUMO) shifts and steric constraints dictated by the benzyl ring, drug development professionals can rationally design substituted benzylhydrazines that minimize mitochondrial hepatotoxicity while maximizing target-specific covalent engagement.

Sources

Publish Comparison Guide: Reproducibility of [(2-Methylphenyl)methyl]hydrazine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[(2-Methylphenyl)methyl]hydrazine—commonly referred to as (2-methylbenzyl)hydrazine—is a critical building block in the synthesis of complex active pharmaceutical ingredients, including fungal-selective resorcylate aminopyrazole Hsp90 inhibitors . However, the synthesis of mono-alkylated hydrazines is notoriously plagued by reproducibility issues, primarily due to the competing kinetics of over-alkylation and N-N bond cleavage.

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways for this molecule. This guide objectively compares these protocols, dissecting the causality behind their experimental design to help drug development professionals select the most reproducible, scalable, and cost-effective route.

Mechanistic Pathways & Causal Analysis

Direct Alkylation (The "Brute Force" Approach)

The most traditional route involves the direct nucleophilic substitution ( SN​2 ) of 2-methylbenzyl chloride (or bromide) with hydrazine hydrate .

  • The Causality of Failure: The fundamental flaw in this approach lies in electronic effects. Once the first 2-methylbenzyl group attaches to the hydrazine core, its electron-donating nature increases the nucleophilicity of the newly formed secondary nitrogen. Consequently, the mono-alkylated product reacts with the alkyl halide faster than the starting hydrazine, leading to a cascade of N,N-dialkylated and tri-alkylated byproducts.

  • The Workaround: To statistically suppress over-alkylation, protocols mandate a massive stoichiometric excess of hydrazine hydrate (often 5 to 10 equivalents) . While this improves the yield of the mono-alkylated product, it complicates the workup, requiring exhaustive extraction and distillation to remove the toxic, unreacted hydrazine.

Protected Reductive Amination (The "Precision" Approach)

This method reacts 2-methylbenzaldehyde with tert-butyl carbazate (Boc-hydrazine) to form a hydrazone intermediate, followed by reduction and acidic deprotection.

  • The Causality of Success: The introduction of the electron-withdrawing tert-butyloxycarbonyl (Boc) group fundamentally alters the nitrogen's reactivity. It sufficiently depresses the nucleophilicity of the protected nitrogen, completely halting over-alkylation.

  • Reductant Selection: The choice of reducing agent is critical. Strong reductants (like LiAlH4​ ) or catalytic hydrogenation ( H2​ with Pd/C ) risk cleaving the fragile N-N bond. Therefore, mild hydride donors like sodium cyanoborohydride ( NaBH3​CN ) or sodium triacetoxyborohydride ( NaBH(OAc)3​ ) are utilized. These reagents selectively reduce the protonated hydrazonium ion without disrupting the hydrazine core .

Direct Hydrazone Reduction (The "Atom-Economic" Approach)

This pathway condenses 2-methylbenzaldehyde directly with hydrazine hydrate to form a hydrazone, which is subsequently reduced.

  • The Causality of Inconsistency: While this avoids protecting groups, it suffers from a different side reaction: azine formation. The initial hydrazone can react with a second equivalent of aldehyde to form a bis-hydrazone (azine). Careful slow-addition techniques and strict temperature controls are required to maintain reproducibility, making it less ideal for scale-up than the protected route.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three synthetic alternatives based on standardized laboratory scale-up (100 mmol).

ParameterDirect AlkylationProtected Reductive AminationDirect Hydrazone Reduction
Average Yield 35% - 45%80% - 88%50% - 60%
Product Purity (Crude) < 60% (High dialkyl impurities)> 95% (Highly selective)~ 75% (Azine impurities)
Reagent Cost Very LowModerateLow
Reaction Time 4 - 6 hours18 - 24 hours (2 steps)12 hours
Scalability Poor (Exothermic, toxic excess)Excellent (Predictable kinetics)Moderate
Reproducibility LowHigh Moderate

Experimental Protocols

To ensure a self-validating system, the following protocols include built-in checkpoints (e.g., TLC monitoring and specific workup rationales) to guarantee reproducibility.

Protocol A: Protected Reductive Amination (Recommended for High Purity)

This protocol utilizes Boc-protection to ensure absolute mono-alkylation selectivity.

  • Hydrazone Formation:

    • In a 250 mL round-bottom flask, dissolve 2-methylbenzaldehyde (12.0 g, 100 mmol) and tert-butyl carbazate (13.2 g, 100 mmol) in 100 mL of anhydrous methanol.

    • Stir at room temperature for 2 hours. Self-Validation: TLC (Hexane:EtOAc 4:1) should show complete consumption of the aldehyde ( Rf​≈0.6 ) and the appearance of a new hydrazone spot ( Rf​≈0.4 ).

  • Selective Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add glacial acetic acid (6.0 g, 100 mmol) to activate the hydrazone, followed by the portion-wise addition of sodium cyanoborohydride ( NaBH3​CN , 7.5 g, 120 mmol). Caution: Toxic gas evolution; perform in a well-ventilated fume hood.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous NaHCO3​ (50 mL) and extract with Dichloromethane ( 3×50 mL). Dry the organic layer over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Deprotection:

    • Dissolve the crude Boc-protected intermediate in 50 mL of Dichloromethane.

    • Add 20 mL of 4M HCl in dioxane at 0 °C. Stir for 4 hours at room temperature.

    • Concentrate the solvent to yield [(2-Methylphenyl)methyl]hydrazine hydrochloride as a white crystalline solid. Wash with cold diethyl ether to remove organic impurities.

Protocol B: Direct Alkylation (Recommended only for Cost-Constrained Screening)

This protocol relies on statistical probability to minimize over-alkylation.

  • Alkylation:

    • In a 500 mL round-bottom flask, add hydrazine hydrate (80% aqueous, 31.3 g, 500 mmol - 5 equivalents to suppress dialkylation).

    • Heat the solution to 40 °C.

    • Dissolve 2-methylbenzyl chloride (14.1 g, 100 mmol) in 20 mL of ethanol and add it dropwise over 1 hour via an addition funnel. Causality: Slow addition ensures the local concentration of the halide remains low, maximizing its chance of reacting with unsubstituted hydrazine rather than the product .

  • Workup & Isolation:

    • Stir for an additional 2 hours at 40 °C.

    • Cool to room temperature and extract the aqueous mixture with Methyl tert-butyl ether (MTBE) ( 4×50 mL).

    • Wash the combined organic layers heavily with brine to remove residual hydrazine hydrate.

    • Treat the organic layer with anhydrous HCl gas or 4M HCl in dioxane to precipitate the product as a hydrochloride salt. Recrystallize from ethanol/water to separate the mono-alkylated product from the inevitable N,N-dialkylated impurities.

Synthetic Workflow Visualization

The following diagram maps the causal pathways and selectivity profiles of the three discussed methodologies.

G A 2-Methylbenzyl Halide C Direct Alkylation (+ Hydrazine Hydrate) A->C B 2-Methylbenzaldehyde D Protected Reductive Amination (+ Boc-Hydrazine) B->D E Direct Hydrazone Reduction (+ Hydrazine Hydrate) B->E F Mono-alkylated Product (Low Yield) C->F G Over-alkylated Byproducts (N,N-dialkyl) C->G Side Reaction H Boc-Hydrazone Intermediate D->H J Hydrazone / Azine Mixture E->J I Reduction (NaBH3CN) & Deprotection (HCl) H->I L [(2-Methylphenyl)methyl]hydrazine (High Purity) I->L High Yield K Reduction (NaBH4) J->K K->L Moderate Yield

Comparative synthetic workflows for [(2-Methylphenyl)methyl]hydrazine.

References

  • Huang, D. S., et al. "Design and Synthesis of Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors." Journal of Medicinal Chemistry, 2020.[Link]

  • Ragnarsson, U. "Synthetic methodology for alkyl substituted hydrazines." Chemical Society Reviews, 2001.[Link]

Safety Operating Guide

[(2-Methylphenyl)methyl]hydrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for[(2-Methylphenyl)methyl]hydrazine

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when handling reactive intermediates like [(2-Methylphenyl)methyl]hydrazine (also known as 2-methylbenzylhydrazine). This compound, often utilized in pharmacological research and as a derivative model for drugs like procarbazine[1][2], possesses a highly reactive hydrazine moiety.

The following guide provides the causality behind the required safety measures and outlines a strict, step-by-step operational and disposal plan designed for professional laboratory environments.

Toxicological Grounding & Hazard Assessment

To design an effective disposal plan, we must first understand the molecular mechanisms of the threat. Hydrazine derivatives are not merely acute poisons; they are potent metabolic disruptors and potential genotoxic impurities (PGIs)[3].

The toxicity of [(2-Methylphenyl)methyl]hydrazine is driven by its ability to induce severe oxidative stress and mitochondrial dysfunction. At the cellular level, hydrazines inhibit the mitochondrial enzyme succinate dehydrogenase, leading to rapid ATP depletion and subsequent cytolethality[1][2]. Furthermore, the reactive nitrogen centers can undergo autoxidation or enzymatic activation (e.g., via Cytochrome P450 pathways) to form radical species that cross-link proteins or methylate DNA[1].

Table 1: Hazard Summary and Operational Implications

Hazard CategoryMechanistic CauseOperational & Disposal Implication
Acute Toxicity Inhibition of succinate dehydrogenase; ATP depletion[1][2].Requires rigorous engineering controls (fume hoods) and zero-contact handling protocols.
Genotoxicity Potential DNA methylation and structural alert as a PGI[1][3].All contaminated consumables (gloves, wipes) must be treated as highly hazardous waste.
Environmental Toxicity Highly toxic to aquatic life; disrupts biological water treatment systems[4][5].Absolute prohibition of drain disposal. Requires complete chemical oxidation or incineration[4][6].
Chemical Reactivity Strong reducing agent; reacts violently with oxidizers[6].Waste must be strictly segregated from oxidizing acids (e.g., nitric acid, peroxides) to prevent exothermic runaway.

Operational Waste Management Workflow

G Start Waste Generation: [(2-Methylphenyl)methyl]hydrazine Decision Waste Category? Start->Decision Bulk Bulk Solid/Liquid Waste (Reaction Liquors, Stock) Decision->Bulk High Volume / High Conc Trace Trace Contamination (Glassware, Small Spills) Decision->Trace Low Volume / Surface Container Segregate in Compatible Sealed Container (HDPE/Glass) Bulk->Container Quench Chemical Quenching (Dilute NaOCl Oxidation) Trace->Quench EHS EHS Department Collection Container->EHS Validate Validation: Confirm Absence of Reactive Hydrazine Quench->Validate Validate->Container Aqueous Waste Incinerate High-Temp Incineration (with NOx Scrubber) EHS->Incinerate

Workflow for the segregation, quenching, and EHS-compliant disposal of hydrazine waste.

Step-by-Step Disposal and Decontamination Protocols

The disposal of [(2-Methylphenyl)methyl]hydrazine must be treated as a self-validating system: every step must contain a checkpoint to ensure containment and neutralization.

Protocol A: Management of Bulk Waste (Solutions and Solids)

Bulk waste should never be neutralized in-house due to the risk of exothermic reactions and the generation of toxic gas byproducts. It must be preserved for professional destruction.

  • Segregation: Collect all liquid and solid waste containing the compound in dedicated, chemically compatible containers (glass or High-Density Polyethylene)[6].

  • Atmospheric Control: Ensure containers are tightly sealed. If the waste is highly concentrated, store it under an inert atmosphere (nitrogen or argon) to prevent autoxidation.

  • Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment tray, strictly isolated from strong oxidizing agents[6].

  • Institutional Handoff: Transfer the container to your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous-waste disposal contractor[4][6].

  • Destruction Mechanism (Incineration): The mandated method of destruction is high-temperature burning in a chemical incinerator. Because hydrazines contain high nitrogen content, the incinerator must be equipped with an afterburner and a scrubber to capture and neutralize toxic nitrogen oxide (NOx) emissions[6].

Protocol B: Micro-Scale Decontamination (Glassware & Spill Quenching)

For trace amounts of [(2-Methylphenyl)methyl]hydrazine left on glassware, or for cleaning up minor spills within a fume hood, a chemical quenching protocol is required before the materials can be handled safely.

Causality: We utilize dilute sodium hypochlorite (bleach) because it acts as a strong oxidant, systematically oxidizing the toxic hydrazine moiety into inert nitrogen gas ( N2​ ) and water, thereby eliminating its biological reactivity[4].

  • Preparation: Ensure the fume hood sash is lowered to the appropriate operational height. Don full PPE (chemical-resistant gloves, lab coat, safety goggles)[6].

  • Quenching: Slowly and dropwise, add an excess of dilute sodium hypochlorite (bleach) to the trace hydrazine residue[4].

    • Critical Note: This must be done slowly, as the oxidation of hydrazines is exothermic and generates nitrogen gas, which can cause splattering if done rapidly.

  • Incubation: Allow the mixture to stir or sit for at least 30 to 60 minutes to ensure complete oxidation of the hydrazine functional group.

  • Validation (The Checkpoint): The system must be validated to ensure no unreacted hydrazine remains. This can be done using a starch-iodide indicator paper; a persistent blue/black color indicates that excess oxidant (hypochlorite) is present, confirming that all reducing agents (hydrazines) have been fully consumed.

  • Final Disposal: Once validated, the resulting aqueous mixture is no longer a highly toxic hydrazine threat, but it must still be collected in an aqueous hazardous waste container and routed to EHS for proper disposal[4]. Do not pour the quenched mixture down the drain[5]. All contaminated solid materials (wipes, empty packaging) must be disposed of as hazardous solid waste[4][6].

References

  • Snodin, C. E. (2010). Genotoxic Impurities: From Structural Alerts to Qualification | Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • California State University, Fresno. (2019). CHEMICAL HYGIENE PLAN. Retrieved from[Link]

  • Hussain, S., et al. (n.d.). Cellular Toxicity of Hydrazine in Primary Rat Hepatocytes. Oxford Academic. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). In Vitro Rat Hepatocyte Toxicity and Bacteria Genotoxicity Evaluation of High Energy Chemicals for Replacement of Hydrazine. Retrieved from [Link]

Sources

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